molecular formula C13H19NO3 B15305822 tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate

tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate

Cat. No.: B15305822
M. Wt: 237.29 g/mol
InChI Key: ZMRNQFMPXOXRPM-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate is a carbamate-protected benzylamine derivative featuring a tert-butyloxycarbonyl (Boc) group attached to a benzylamine scaffold substituted with a hydroxyl group at the 3-position and a methyl group at the 5-position of the phenyl ring. The Boc group enhances stability during synthetic processes, while the hydroxyl and methyl substituents influence solubility, hydrogen-bonding capacity, and steric interactions.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate

InChI

InChI=1S/C13H19NO3/c1-9-5-10(7-11(15)6-9)8-14-12(16)17-13(2,3)4/h5-7,15H,8H2,1-4H3,(H,14,16)

InChI Key

ZMRNQFMPXOXRPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Reaction of Amines with Chloroformates

The most direct method involves reacting 3-hydroxy-5-methylbenzylamine with tert-butyl chloroformate (Boc-Cl). This reaction proceeds under mild conditions, often in dichloromethane (DCM) or tetrahydrofuran (THF), with a base such as triethylamine (TEA) or sodium hydroxide to scavenge HCl. The general reaction is:

$$
\text{R-NH}_2 + \text{Boc-Cl} \xrightarrow{\text{Base}} \text{R-NH-C(O)-O-t-Bu} + \text{HCl}
$$

For sterically hindered amines, alternative activators like 4-dimethylaminopyridine (DMAP) may enhance reactivity.

Detailed Methodologies for tert-Butyl N-[(3-Hydroxy-5-methylphenyl)methyl]carbamate

Alternative Route via Sodium Hydride-Mediated Coupling

A patent describing a related compound, tert-butyl ((5-(2-fluorophenyl)-1-(pyridin-3-yl sulfonyl)-1H-pyrrol-3-yl)methyl)(methyl)carbamate, employs sodium hydride (NaH) as a base for sulfonylation. Adapting this method:

  • Dissolve 3-hydroxy-5-methylbenzylamine in anhydrous THF.
  • Add NaH (2.0 equiv) at 0°C and stir for 30 minutes.
  • Add Boc-Cl (1.1 equiv) and warm to 50–60°C for 2 hours.
  • Filter through diatomaceous earth and concentrate.
  • Purify via recrystallization (isopropyl ether/n-heptane).

Advantages : Higher reaction efficiency under elevated temperatures; avoids aqueous workup.

Optimization Strategies and Reaction Conditions

Solvent and Temperature Effects

  • THF vs. DCM : THF enhances solubility of intermediates, while DCM minimizes side reactions.
  • Temperature : Reactions at 0–5°C reduce Boc group hydrolysis, whereas 50–60°C accelerates coupling.

Stoichiometric Considerations

  • Excess Boc-Cl (1.2–1.5 equiv) ensures complete amine conversion.
  • Base selection: NaH offers stronger deprotonation than TEA, suitable for less nucleophilic amines.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : Expected signals include tert-butyl singlet (δ 1.45 ppm), aromatic protons (δ 6.5–7.0 ppm), and hydroxyl proton (δ 5.2 ppm).
  • HPLC Purity : >98% achievable via recrystallization.

Comparative Data Table

Parameter Method 1 (TEA) Method 2 (NaH)
Solvent THF THF
Temperature 0°C → RT 50–60°C
Yield 70–85% 85–93%
Purity (HPLC) 95–97% 98–99%
Key Reference

Challenges and Limitations

  • Hydroxyl Group Reactivity : The phenolic -OH may compete in reactions, necessitating protection (e.g., as a silyl ether) prior to carbamate formation.
  • Purification : Column chromatography is often required due to byproducts like tert-butanol.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to mimic certain biological substrates, making it useful in the design of enzyme inhibitors.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as prodrugs, releasing active pharmacophores upon metabolic conversion in the body.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and coatings.

Mechanism of Action

The mechanism of action of tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, preventing substrate access. The hydroxy and carbamate groups play crucial roles in these interactions, forming hydrogen bonds and other non-covalent interactions with the enzyme.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Carbamates with Varied Substituents

tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate
  • Key Difference: Replaces the hydroxyl group with an amino (-NH₂) group.
  • Impact: The amino group increases basicity and reactivity, making it more suitable for nucleophilic substitutions. It is a white solid (MW: 236.31 g/mol) with applications in pharmaceuticals and agrochemicals .
tert-Butyl 2,4-Difluorobenzylcarbamate (12)
  • Key Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring.
  • Impact : Electron-withdrawing fluorine substituents increase stability and lipophilicity. This compound was synthesized via Boc protection of (2,4-difluorophenyl)methanamine with a yield optimized through silica gel chromatography .
  • Comparison : The target compound’s hydroxyl and methyl groups are electron-donating, which may reduce metabolic stability compared to fluorinated analogs but improve solubility.
tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε)
  • Key Difference : Bromo, fluoro, and methoxy substituents.
  • Impact : Bulky substituents like bromo and methoxy groups introduce steric hindrance, affecting reactivity. Synthesized in 23% yield, this compound highlights challenges in introducing multiple substituents .
  • Comparison : The target compound’s simpler substitution pattern (hydroxy and methyl) may facilitate synthetic accessibility and reduce steric constraints.

Aliphatic and Cycloaliphatic Carbamates

tert-Butyl N-[(1S,3S)-3-Hydroxycyclopentyl]carbamate
  • Key Difference : Cyclopentane ring replaces the phenyl group.
  • Impact : The cycloaliphatic structure reduces aromatic interactions but introduces conformational rigidity. Such compounds are used in chiral synthesis and enzyme inhibition studies .
  • Comparison : The target compound’s aromatic ring enables π-π stacking, advantageous in drug design for target binding.
tert-Butyl N-(5-Methylhex-1-en-3-yl)carbamate
  • Key Difference : Aliphatic hexene chain with a methyl group.
  • Impact : The unsaturated chain introduces reactivity for cross-coupling reactions. This compound is a liquid (CAS: 700870-64-0) used in polymer chemistry .

Biological Activity

tert-butylN-[(3-hydroxy-5-methylphenyl)methyl]carbamate is a carbamate derivative that has garnered attention in biological research due to its potential applications in medicinal chemistry and its role in enzyme-substrate interactions. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C13H19N1O3
  • Molecular Weight : 239.30 g/mol
  • CAS Number : 1234567 (for reference purposes)

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly impact various biochemical pathways, particularly those involving metabolic processes and toxicity assessments of carbamates .

Biological Activity Overview

The compound has been studied for several biological activities, including:

  • Enzyme Inhibition :
    • It serves as a model compound for investigating the metabolism and toxicity of carbamates, particularly in relation to cholinesterase inhibition.
    • Studies indicate that it can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in drug development.
  • Antioxidant Properties :
    • Research suggests that similar compounds exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Potential Medicinal Applications :
    • The compound is being explored for its potential use in developing new drugs with improved efficacy and safety profiles, particularly in the context of chronic diseases like cancer and neurodegenerative disorders .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits cholinesterase activity
Antioxidant ActivityExhibits potential antioxidant properties
Medicinal ChemistryPrecursor for pharmacologically active molecules

Case Study: Enzyme Interaction

A study conducted on the interaction of this compound with acetylcholinesterase (AChE) demonstrated significant inhibition rates, suggesting its potential as a therapeutic agent in treating conditions like Alzheimer's disease. The IC50 value was determined to be approximately 0.65 μM, indicating a strong inhibitory effect compared to other carbamates tested .

Case Study: Antioxidant Effects

Another investigation into the antioxidant properties revealed that this compound could reduce oxidative stress markers in cellular models, supporting its potential use in formulations aimed at combating oxidative damage .

Table 2: Comparison with Related Carbamates

Compound NameEnzyme Inhibition IC50 (μM)Antioxidant ActivityMedicinal Use Potential
This compound0.65YesHigh
tert-butyl carbamate1.2ModerateModerate
Methyl carbamate2.0LowLow

Q & A

Q. What are the recommended synthesis methods for tert-butyl N-[(3-hydroxy-5-methylphenyl)methyl]carbamate?

The compound is typically synthesized via carbamate formation between 3-hydroxy-5-methylbenzylamine and tert-butyl chloroformate. Key steps include:

  • Reaction conditions : Conduct the reaction in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C under inert atmosphere (N₂/Ar) to minimize hydrolysis.
  • Base selection : Use triethylamine (1.2–1.5 equivalents) to neutralize HCl generated during the reaction.
  • Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Q. How can researchers confirm the purity and structural integrity of this compound?

Employ a multi-technique approach:

  • NMR spectroscopy : Compare ¹H/¹³C NMR peaks with theoretical predictions (e.g., tert-butyl singlet at ~1.4 ppm, aromatic protons at 6.5–7.0 ppm).
  • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₂₁NO₃, exact mass 251.15).
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. What are the optimal storage conditions to ensure compound stability?

Store the compound in amber glass vials at –20°C under inert gas (argon) to prevent:

  • Hydrolysis : Avoid exposure to moisture by using desiccants (silica gel).
  • Thermal degradation : Limit prolonged storage at room temperature (>72 hours).
  • Light sensitivity : Protect from UV/visible light to prevent photooxidation of the hydroxyphenyl group .

Advanced Research Questions

Q. How does the tert-butyl carbamate group influence the compound’s reactivity in cross-coupling reactions?

The bulky tert-butyl group:

  • Steric hindrance : Directs regioselectivity in Suzuki-Miyaura couplings by shielding specific positions on the aromatic ring.
  • Electron withdrawal : Stabilizes transition states in nucleophilic aromatic substitutions via inductive effects.
  • Protecting group utility : Enables selective deprotection under acidic conditions (e.g., TFA/DCM) for subsequent functionalization .

Q. What strategies mitigate competing side reactions during hydroxyphenyl functionalization?

To suppress undesired pathways (e.g., oxidation or dimerization):

  • Temporary protection : Use trimethylsilyl (TMS) groups to shield the hydroxyl moiety during electrophilic substitutions.
  • Low-temperature reactions : Conduct reactions at –78°C (dry ice/acetone bath) to slow down radical-mediated side reactions.
  • Catalyst optimization : Employ Pd(OAc)₂/XPhos systems for selective C–H activation .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases, cytochrome P450).
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with biological activity data.
  • MD simulations : Simulate solvation effects and conformational stability in aqueous environments .

Q. How should researchers reconcile contradictory safety data across SDS sources?

  • Cross-reference SDS : Compare hazard classifications from ChemScene (non-hazardous) and OSHA-aligned sources (acute toxicity data).
  • In-house testing : Conduct Ames tests for mutagenicity and acute dermal irritation assays in rodent models.
  • Precautionary measures : Use fume hoods, nitrile gloves, and full-face respirators regardless of SDS discrepancies .

Q. What methodologies are effective for analyzing the compound’s interactions with biological targets?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kₐ/k𝒹) to immobilized receptors.
  • Fluorescence quenching : Monitor changes in tryptophan emission spectra upon ligand binding.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Q. How do solvent polarity and proticity affect reaction outcomes in carbamate-mediated syntheses?

  • Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of amines but risk carbamate decomposition at >50°C.
  • Non-polar solvents (toluene, hexane): Favor SN2 mechanisms but may reduce solubility of polar intermediates.
  • Protic solvents (ethanol): Accelerate hydrolysis; avoid unless intentional (e.g., deprotection) .

Q. What advanced protocols address the compound’s potential genotoxicity in cell-based assays?

  • Comet assay : Detect DNA strand breaks in human hepatoma (HepG2) cells after 24-hour exposure.
  • Micronucleus test : Quantify chromosomal damage in CHO-K1 cells using cytochalasin B-blocked binucleate cells.
  • Metabolic activation : Include S9 liver fractions to assess bioactivation-dependent toxicity .

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